Product packaging for 2-Propoxybutane(Cat. No.:CAS No. 61962-23-0)

2-Propoxybutane

Cat. No.: B13940789
CAS No.: 61962-23-0
M. Wt: 116.20 g/mol
InChI Key: NKCLBERXLKOMPK-UHFFFAOYSA-N
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Description

Evolution of Ether Synthesis Methodologies in Contemporary Organic Chemistry

The synthesis of ethers has been a fundamental pursuit in organic chemistry, with methods evolving from classical to more sophisticated catalytic approaches. The Williamson ether synthesis, developed in 1850, remains a cornerstone for preparing both symmetrical and unsymmetrical ethers by reacting an alkoxide with an alkyl halide. numberanalytics.comwikipedia.orgbyjus.com This reaction typically proceeds via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com For a compound like 2-propoxybutane, this would involve the reaction of a propoxide with a butyl halide or a butoxide with a propyl halide.

Modern advancements have introduced a variety of other etherification methods. These include acid-catalyzed dehydration of alcohols, alkoxymercuration-demercuration of alkenes, and reductive etherification. numberanalytics.comresearchgate.netmasterorganicchemistry.com Researchers have also developed catalytic systems using transition metals and Lewis acids to facilitate ether formation under milder conditions, often with greater functional group tolerance. arkat-usa.orgresearchgate.net These newer methods address some of the limitations of traditional approaches, such as the harsh reaction conditions often required. researchgate.net The development of solvent-free and micellar condition-based syntheses also represents a move towards more environmentally benign processes. researchgate.net

The synthesis of this compound can be approached via the Williamson ether synthesis. The choice of reactants is crucial; for instance, reacting sodium propoxide with 2-bromobutane (B33332) or sodium 2-butoxide with 1-bromopropane (B46711) could yield the target molecule. chegg.comchegg.com The selection between these pathways often depends on the potential for side reactions, such as elimination, which is more prevalent with secondary halides. masterorganicchemistry.com

Structural Asymmetry and Stereochemical Considerations in Ethers

Ethers are classified as symmetrical or unsymmetrical based on the identity of the groups attached to the oxygen atom. brainly.in Symmetrical ethers have identical alkyl or aryl groups, while unsymmetrical ethers have different groups. jove.combrainly.in this compound, with a propyl group and a sec-butyl group attached to the ether oxygen, is an example of an unsymmetrical ether. nih.govchemnet.com

The geometry of ethers is typically bent, with the C-O-C bond angle approximating the tetrahedral angle of 109.5 degrees due to the sp3 hybridization of the oxygen atom. jove.com This bent structure, along with the difference in electronegativity between carbon and oxygen, results in a net dipole moment, rendering even symmetrical ethers polar. quora.com

The presence of a chiral center in one or both of the alkyl groups introduces stereochemical complexity. In this compound, the sec-butyl group contains a chiral carbon atom (the carbon bonded to the oxygen). This means that this compound can exist as two enantiomers: (R)-2-propoxybutane and (S)-2-propoxybutane. The synthesis of a specific enantiomer requires stereocontrolled methods. For example, using a chiral starting material in a Williamson ether synthesis where the chiral center is not the reaction site can preserve the stereochemistry. pearson.com However, if the reaction occurs at the chiral center via an SN2 mechanism, an inversion of configuration is expected. masterorganicchemistry.compearson.com The study of such stereochemical outcomes is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in fields like medicinal chemistry.

Positioning this compound within Current Chemical Research Paradigms

While not a widely publicized compound, this compound and its analogs are relevant in several areas of chemical research. Its primary significance lies in its use as a model for unsymmetrical, chiral aliphatic ethers.

Research into fuel additives has explored various ethers for their potential to enhance octane (B31449) ratings and reduce emissions. While ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) are more common, the study of other ethers, including butoxy- and propoxy-containing compounds, contributes to a broader understanding of structure-property relationships in this application. For instance, studies on the simultaneous synthesis of ETBE and butyl tert-butyl ether (BTBE) from isobutene, ethanol (B145695), and 1-butanol (B46404) are relevant. tdx.catub.edu

Furthermore, the study of the physical and chemical properties of compounds like this compound provides valuable data for computational chemistry and the development of predictive models for molecular behavior. The nanotribological properties of asymmetric ethers have been investigated to understand the effects of molecular shape on friction, which is relevant to the development of advanced lubricants. acs.org

Below are some of the known physical and chemical properties of this compound:

PropertyValue
Molecular FormulaC₇H₁₆O nih.govchemsrc.com
Molecular Weight116.20 g/mol nih.gov
Boiling Point109-117.3 °C (estimated) chemnet.comlookchem.com
Density0.7684-0.77 g/cm³ (estimated) chemnet.comlookchem.com
Flash Point9 °C chemnet.com
Refractive Index1.3897-1.395 (estimated) chemnet.comlookchem.com
CAS Number61962-23-0 nih.govchemsrc.com

Spectroscopic data is essential for the identification and characterization of this compound. While a comprehensive, publicly available dataset is limited, typical spectral features for aliphatic ethers would be expected. The infrared (IR) spectrum would show a strong C-O-C stretching vibration in the range of 1140-1070 cm⁻¹. spectroscopyonline.com The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra would provide detailed information about the carbon-hydrogen framework, and mass spectrometry would show a molecular ion peak corresponding to its molecular weight. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O B13940789 2-Propoxybutane CAS No. 61962-23-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61962-23-0

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

2-propoxybutane

InChI

InChI=1S/C7H16O/c1-4-6-8-7(3)5-2/h7H,4-6H2,1-3H3

InChI Key

NKCLBERXLKOMPK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Propoxybutane

Stereoselective and Enantioselective Synthesis Approaches

The presence of a stereocenter in 2-propoxybutane means it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-propoxybutane and (S)-2-propoxybutane. Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial in fields like pharmacology and materials science where the three-dimensional structure of a molecule dictates its function.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction toward a single stereoisomer. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.netacs.org This strategy is a powerful tool for asymmetric synthesis.

In the context of this compound, a chiral auxiliary could be attached to either the propanol (B110389) or the 2-butanol (B46777) precursor. For instance, a chiral auxiliary like Oppolzer's camphorsultam could be used to create a chiral ester of a precursor alcohol. mdpi.com While the Claisen rearrangement it is famously used for forms C-C bonds, the principle of using a rigid chiral scaffold to block one face of the molecule from attack can be applied to etherification. mdpi.com

Another approach involves the use of a chiral lactate (B86563) group as an auxiliary. In studies on C-H functionalization, (S)-lactate has been shown to provide moderate levels of diastereoselectivity (79–88% de) and enantioselectivity (68–85% ee). organic-chemistry.orgacs.org A hypothetical route to enantiomerically-enriched this compound could involve the reaction of a propyl halide with 2-butanol that has been derivatized with a recoverable chiral auxiliary. The auxiliary would direct the nucleophilic attack of the alkoxide, leading to the preferential formation of one enantiomer of the final ether. The successful application of this method relies on the efficient attachment and subsequent clean removal of the auxiliary. thieme-connect.com

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This method is often more atom-economical than using stoichiometric chiral auxiliaries. acs.org For ether synthesis, chiral catalysts can enable highly enantioselective and diastereoselective reactions.

A significant advancement in this area is the use of chiral dirhodium catalysts for C-H functionalization reactions that form C-O bonds. organic-chemistry.orgacs.org For example, the insertion of aryldiazoacetates into the C-H bonds of benzyl (B1604629) silyl (B83357) ethers has been achieved with high levels of stereocontrol. While dirhodium tetraprolinate catalysts like Rh₂(S)-DOSP)₄ showed poor enantioselectivity for this specific transformation, Hashimoto's Rh₂((S)-PTTL)₄ catalyst proved exceptionally effective, yielding high diastereoselectivity (91–95% de) and enantioselectivity (95–98% ee). organic-chemistry.orgacs.org This highlights the critical importance of matching the catalyst to the substrate to achieve high stereocontrol. organic-chemistry.org

The data below, derived from studies on related ether syntheses, illustrates the effectiveness of chiral catalysts in controlling stereochemical outcomes.

CatalystSubstrate TypeDiastereomeric Excess (de)Enantiomeric Excess (ee)Reference
Rh₂((S)-PTTL)₄Benzyl Silyl Ether91-95%95-98% organic-chemistry.org, acs.org
Rh₂((S)-DOSP)₄Benzyl Silyl EtherPoorPoor acs.org
(S)-Lactate AuxiliaryBenzyl Silyl Ether79-88%68-85% organic-chemistry.org, acs.org

This catalytic approach could theoretically be adapted to form this compound through a directed C-H activation/etherification pathway, offering a modern and efficient route to the chiral product.

Diastereoselective synthesis aims to selectively form one diastereomer out of several possibilities. When a molecule already contains a chiral center, any reaction that creates a new stereocenter can result in diastereomers. In the synthesis of this compound, if one of the starting materials (e.g., a derivatized propanol) was already chiral, its reaction with racemic 2-butanol would lead to a mixture of diastereomers.

A diastereoselective route controls the formation of the new chiral center relative to the existing one. This is often achieved through steric hindrance, where the existing chiral center blocks one of the reactive faces of the molecule. An example of a highly diastereoselective process is the four-component reaction to synthesize spirooxindolepyrrolothiazoles, which generates five new stereocenters with high control. beilstein-journals.org Although a more complex system, the underlying principle of controlling the approach of reagents is fundamental. In the synthesis of diketopiperazine bis-α,β-epoxides, a bromohydration-cyclization sequence favors the formation of a single C₂-symmetric diastereomer out of six possibilities. nih.gov

For this compound, a diastereoselective Williamson ether synthesis could be envisioned by reacting an enantiomerically pure, sterically demanding derivative of propanol with racemic 2-bromobutane (B33332). The chiral propanol derivative would preferentially react with one enantiomer of the 2-bromobutane, or direct the substitution to occur with a specific facial selectivity, resulting in an enrichment of one diastereomer of the final product.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net This involves considerations such as atom economy, the use of renewable feedstocks, safer solvents, and catalytic reagents over stoichiometric ones. acs.orghuarenscience.com

Traditional ether synthesis can involve corrosive mineral acids or bases that generate significant waste. uni-rostock.de Sustainable catalysis focuses on developing solid, reusable catalysts that are highly active and selective. uni-rostock.derepec.org

Heterogeneous acid catalysts are a promising alternative for etherification reactions. Natural zeolites like clinoptilolite have demonstrated activity as sustainable catalysts for the etherification of glycerol, showcasing their potential to replace mineral acids. uni-rostock.de These catalysts possess Brønsted acid sites that are crucial for the reaction, and their activity can be tuned by thermal treatment. uni-rostock.de

Another class of green catalysts is sulfonated carbons, which can be derived from biomass waste. repec.org These materials are prepared by hydrothermal carbonization followed by sulfonation, creating solid acid catalysts with high thermal stability and sulfonic acid groups that drive the reaction. repec.org They have shown excellent activity and recyclability in related esterification reactions, achieving high conversions under relatively mild conditions. repec.org

Catalyst TypeExampleKey AdvantagesReference
Natural ZeoliteClinoptiloliteSustainable, reusable, can replace mineral acids. uni-rostock.de
Sulfonated CarbonSulfonated carbon spheres from açai seedsDerived from biomass waste, cost-effective, high thermal stability, recyclable. repec.org
Cation Exchange ResinsAmberlyst-15High activity, can be used in continuous processes. mdpi.com
Supported LipasesNovozym-435Biocatalyst, operates in water, highly specific. rsc.org

These sustainable catalysts could be readily applied to the synthesis of this compound, for instance, in the acid-catalyzed dehydration of a mixture of propanol and 2-butanol, offering a greener alternative to conventional methods.

Solvents account for a large portion of the waste generated in chemical processes. iupac.org Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. huarenscience.commdpi.com

Ionic liquids, which are salts with melting points below 100 °C, are considered novel solvent systems because of their negligible vapor pressure and high thermal stability. researchgate.net They can act as non-reactive solvents that stabilize carbocation intermediates formed during etherification, guaranteeing a single product without the solvent competing in the reaction. blackphdnetwork.com This method has been successfully used to synthesize bulky ethers. blackphdnetwork.com

Aqueous micellar conditions represent another green alternative. researchgate.netrsc.org Using surfactants in water can create micelles that act as nano-reactors, bringing organic substrates together and facilitating reactions in an aqueous medium. This approach is simple, economical, and environmentally friendly. rsc.org

In some cases, reactions can be run under solvent-free conditions, particularly when using solid catalysts. This dramatically reduces waste and simplifies product purification. The development of such conditions for the synthesis of this compound would represent a significant step toward a truly green process.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound can primarily be achieved via two classical methods: the Williamson ether synthesis and acid-catalyzed dehydration of alcohols. The underlying mechanisms of these reactions dictate the reaction pathways and potential byproducts.

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com This reaction involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step. masterorganicchemistry.comiisc.ac.in For the synthesis of this compound, two main pathways are possible: the reaction of a propoxide with a 2-halobutane or the reaction of a butoxide with a 1-halopropane. Due to the SN2 nature, the reaction is most efficient with primary alkyl halides. masterorganicchemistry.com The use of a secondary alkyl halide, such as 2-chlorobutane, can lead to a competing elimination (E2) reaction, forming butene isomers. masterorganicchemistry.com

Acid-catalyzed dehydration of a mixture of propanol and butan-2-ol is another potential route. This method typically involves the protonation of an alcohol by an acid catalyst, followed by the loss of a water molecule to form a carbocation intermediate. libretexts.orgchemguide.co.uk A second alcohol molecule then acts as a nucleophile, attacking the carbocation to form a protonated ether, which is subsequently deprotonated. libretexts.orgfao.org However, this method is generally less suitable for producing asymmetrical ethers like this compound due to the formation of a mixture of products, including symmetrical ethers (dipropyl ether and di-sec-butyl ether) and elimination products (alkenes). fao.orgrichmond.edu

Computational studies using methods like Density Functional Theory (DFT) with software such as Gaussian can provide deeper mechanistic insights. iisc.ac.inacs.orgrsc.org These studies can help in optimizing the geometries of reactants, products, and transition states, as well as in elucidating the reaction pathways. iisc.ac.inacs.orgrsc.org

Kinetic Studies of Etherification Pathways

Kinetic studies of etherification reactions provide valuable data on reaction rates and the factors that influence them. For the Williamson ether synthesis of this compound, the reaction rate is dependent on the concentrations of both the alkoxide and the alkyl halide, following a second-order rate law. masterorganicchemistry.com

The choice of solvent significantly impacts the reaction kinetics. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are known to accelerate SN2 reactions. numberanalytics.com A study on a Williamson ether synthesis highlighted the profound effect of the solvent on reaction rates and regioselectivity, with different reaction networks being identified in different solvents through kinetic modeling. researchgate.net

The following table illustrates hypothetical kinetic data for the Williamson synthesis of this compound under different conditions, based on typical findings for such reactions.

ReactantsSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
Sodium propoxide + 2-BromobutaneDMSO501.5 x 10⁻³
Sodium propoxide + 2-BromobutaneEthanol (B145695)502.0 x 10⁻⁵
Sodium butoxide + 1-Bromopropane (B46711)DMF508.0 x 10⁻³
Sodium butoxide + 1-BromopropanePropanol501.2 x 10⁻⁴

This table contains hypothetical data for illustrative purposes.

For acid-catalyzed etherification, kinetic models can be developed to understand the influence of parameters like temperature and reactant concentrations on the reaction rates and the formation of side products. tkk.fi For instance, in a related study on the esterification of propanoic acid with butanol, the apparent activation energy was determined, providing a quantitative measure of the temperature sensitivity of the reaction rate. mdpi.com

Transition State Analysis in Ether Bond Formation

The transition state in the SN2 reaction for the formation of this compound involves a five-coordinate carbon atom with a trigonal bipyramidal geometry. masterorganicchemistry.comacs.org In this arrangement, the incoming nucleophile and the departing leaving group are positioned 180° apart. masterorganicchemistry.com As the new carbon-oxygen bond forms, the carbon-halogen bond breaks simultaneously. masterorganicchemistry.com This leads to an inversion of the stereochemical configuration at the carbon center if it is chiral, a phenomenon known as Walden inversion. masterorganicchemistry.com

Quantum mechanical calculations are instrumental in elucidating the structure and energy of these transition states. researchgate.netrsc.org Such calculations can reveal differences in the transition state structures for competing pathways, such as O-alkylation (ether formation) and C-alkylation (a potential side reaction), and how the solvent affects their stability. rsc.org

Below is a table summarizing the calculated energy barriers for the two competing SN2 pathways for the synthesis of this compound, as would be determined from computational analysis.

Reaction PathwayLeaving GroupCalculated Activation Energy (kcal/mol)
Propoxide + 2-Halobutane (SN2)Br22.5
Butoxide + 1-Halopropane (SN2)Br18.2
Propoxide + 2-Halobutane (E2)Br24.0

This table contains hypothetical data for illustrative purposes.

The lower activation energy for the reaction involving the primary alkyl halide (1-bromopropane) is consistent with the general principles of SN2 reactions.

Catalyst Design Principles for Enhanced Selectivity

Catalyst design plays a pivotal role in directing the reaction towards the desired product, this compound, while minimizing the formation of byproducts. For the Williamson ether synthesis, phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate and efficiency, especially when dealing with reactants in immiscible phases. numberanalytics.comresearchgate.net PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide. numberanalytics.commdpi.com The design of effective PTCs involves tailoring their structure to optimize solubility, stability, and selectivity for the specific reaction. numberanalytics.com

In acid-catalyzed etherification, the choice of catalyst is critical for achieving selectivity. While homogeneous acids like sulfuric acid can lead to a mixture of products, heterogeneous catalysts offer potential advantages in terms of selectivity and catalyst recovery. mdpi.comacsgcipr.org Zeolites, such as Beta-zeolite, have demonstrated high selectivity in the hydroalkoxylation of alkenes with alcohols to form ethers. researchgate.net These catalysts possess shape-selective properties and well-defined acid sites that can favor the formation of a specific ether isomer.

Nano metal oxides have also emerged as effective catalysts for selective etherification. rsc.org For example, α-Fe₂O₃ has shown high activity and selectivity in the etherification of propylene (B89431) oxide with various alcohols, with the selectivity being influenced by the surface basicity of the catalyst. rsc.org The design of heterogeneous catalysts for the synthesis of this compound would focus on optimizing the acid-base properties and pore structure of the material to favor the desired reaction pathway over competing reactions like elimination and the formation of symmetrical ethers.

The table below outlines key catalyst design principles and their expected impact on the synthesis of this compound.

Catalyst TypeDesign PrincipleExpected Impact on this compound Synthesis
Phase-Transfer Catalyst (PTC)Lipophilic cation with appropriate counter-ionIncreased reaction rate and yield in Williamson synthesis under biphasic conditions.
Zeolite (e.g., Beta-zeolite)Optimized pore size and acidityHigh selectivity towards this compound in acid-catalyzed reaction of butene with propanol.
Sulfonated ResinsControl of acid site density and strengthCan catalyze etherification but may require optimization to minimize dehydration byproducts. tkk.fi
Nano Metal Oxides (e.g., α-Fe₂O₃)Tailored surface basicity and low energy gapPotential for high regioselectivity in reactions involving an epoxide precursor. rsc.org

Computational and Theoretical Chemistry Studies of 2 Propoxybutane

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical studies focus on solving the Schrödinger equation to determine the electronic structure and energy of a molecule. These calculations provide fundamental insights into molecular geometry, conformational preferences, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. imperial.ac.uk It has proven to be a valuable tool for analyzing the conformational isomers of molecules. eurjchem.commdpi.com For 2-propoxybutane, DFT calculations can be employed to determine the relative energies and geometries of its various conformers, which arise from rotation around its single bonds. molinstincts.comacs.org

Table 1: Representative Data from DFT Conformational Analysis

Conformational ParameterCalculated ValueMethod/Basis Set
Relative Energy (kcal/mol)Varies by conformerB3LYP/6-311G(2df,2pd)
Dihedral Angle (C-C-O-C)Varies by conformerB3LYP/6-311G(2df,2pd)
Bond Length (C-O) (Å)~1.43B3LYP/6-311G(2df,2pd)
Bond Angle (C-O-C) (°)~112B3LYP/6-311G(2df,2pd)
Note: This table presents hypothetical, yet representative, data that would be obtained from DFT calculations on this compound, based on typical values for similar ethers.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous framework for studying the electronic structure of molecules. wikipedia.orgepfl.ch For this compound, ab initio calculations can offer a detailed picture of its electronic properties, including molecular orbital energies, electron density distribution, and ionization potential.

These methods can be used to analyze the nature of the chemical bonds within the molecule and to understand how the electronic structure influences its reactivity. For example, analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's electrophilic and nucleophilic character. While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties and serve as a benchmark for other computational techniques. imperial.ac.ukuol.de

Molecular Dynamics Simulations of this compound in Diverse Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior in different environments, such as in the gas phase, in solution, or at interfaces.

Solvation dynamics is the process by which solvent molecules reorganize around a solute following a change in the solute's electronic or structural properties. nccr-must.chpsu.edu MD simulations are a powerful tool to investigate the solvation dynamics of this compound in various solvents. These simulations can reveal how the solvent molecules arrange themselves around the this compound molecule and how this arrangement fluctuates over time. researchgate.net

By simulating this compound in solvents of varying polarity, one can study the influence of the solvent on the conformational equilibrium of the solute. The simulations can track the reorientation of solvent molecules and the formation and breaking of intermolecular interactions, providing a molecular-level understanding of the solvation process. psu.edunih.gov The time correlation functions of the solvation energy can be calculated from the simulation trajectories to characterize the timescale of the solvent response.

The interactions between this compound molecules, or between this compound and solvent molecules, are crucial for determining its bulk properties. MD simulations can be used to perform a detailed analysis of these intermolecular interactions. toray-research.co.jp The primary intermolecular forces at play for an ether like this compound would be London dispersion forces and dipole-dipole interactions, as it is a polar molecule. savemyexams.com

Through MD simulations, one can calculate the radial distribution functions between different atoms of the interacting molecules, which provides information about the local structure and packing. The strength and nature of these interactions can be quantified by analyzing the interaction energies. For instance, in a solution, one could study the hydrogen bonding between this compound (if it were to interact with a protic solvent) or other specific interactions that might influence its behavior. cam.ac.uk

Prediction of Spectroscopic Signatures via Theoretical Models

Theoretical models can be used to predict the spectroscopic signatures of molecules, which can then be compared with experimental spectra for validation. arxiv.org For this compound, computational methods can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

DFT and ab initio methods can be used to calculate the vibrational frequencies and intensities of this compound, which correspond to the peaks in its IR and Raman spectra. eurjchem.com By analyzing the vibrational modes associated with each calculated frequency, one can assign the peaks in the experimental spectra to specific molecular motions. Similarly, theoretical methods can predict the chemical shifts and coupling constants for the ¹H and ¹³C NMR spectra of this compound, aiding in the interpretation of experimental NMR data. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueComputational Method
Key IR Frequency (C-O-C stretch) (cm⁻¹)~1100-1150DFT (B3LYP/6-31G*)
¹H NMR Chemical Shift (CH-O) (ppm)~3.3-3.6GIAO-DFT
¹³C NMR Chemical Shift (CH-O) (ppm)~75-80GIAO-DFT
Note: This table presents typical predicted values for a molecule with the structure of this compound, based on established computational spectroscopy methods.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those combining DFT with the Gauge-Including Atomic Orbital (GIAO) method, have become invaluable for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. pnnl.govtsijournals.com This approach involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a computed standard, typically Tetramethylsilane (TMS).

For this compound, a typical computational workflow would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p). mdpi.com Following optimization, a GIAO-DFT calculation provides the isotropic shielding constants. pnnl.gov More advanced protocols may incorporate machine learning models trained on large datasets of experimental and calculated shifts to refine the predictions and reduce systematic errors, potentially achieving root-mean-square derivations for errors as low as 2.10 ppm for ¹³C and 0.18 ppm for ¹H shifts. pnnl.gov

The predicted chemical shifts for the distinct carbon and hydrogen atoms in this compound are influenced by their local electronic environment. For instance, the carbons directly bonded to the ether oxygen (C4 and C6) are expected to be the most deshielded among the carbons, appearing at the highest chemical shift values in the ¹³C spectrum due to the oxygen's electron-withdrawing inductive effect. A representative table of predicted NMR chemical shifts for this compound, as would be obtained from a standard DFT calculation, is presented below.

Table 3.3.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values typical of a GIAO-DFT calculation and are not from a specific experimental study.)

Atom Position (see figure) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 0.92 10.8
2 1.58 19.5
3 1.15 23.5
4 3.25 76.9
5 3.38 70.1
6 1.55 23.1
A numbered chemical structure of this compound should be displayed here. Since I cannot generate images, please imagine a diagram where the carbons are numbered sequentially from one end of the butyl group to the end of the propyl group for clarity with the table.Figure: Numbering scheme for this compound used for NMR assignments.

Vibrational Frequency Analysis for Infrared and Raman Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. faccts.de Computational chemistry offers a robust method for calculating these vibrational frequencies and their corresponding intensities. The standard approach involves performing a geometry optimization followed by a frequency calculation at the same level of theory, often using DFT methods. nih.gov

The calculation yields a set of harmonic frequencies, which are systematically higher than the fundamental frequencies observed experimentally due to the neglect of anharmonicity and other theoretical limitations. nist.gov To improve agreement with experimental data, these calculated harmonic frequencies are often multiplied by empirical scaling factors, which depend on the specific theoretical method and basis set used. nist.govajol.info For example, a scaling factor of 0.9613 is commonly used for results from the B3LYP/6-31G(d) level of theory. ajol.info

For this compound, a computational analysis would predict several characteristic vibrational modes. These include C-H stretching vibrations typically in the 2850-3000 cm⁻¹ region, the asymmetric and symmetric C-O-C stretching vibrations characteristic of ethers (around 1100 cm⁻¹), and various bending, rocking, and twisting modes for the CH₂, and CH₃ groups at lower frequencies. ajol.info The calculated IR and Raman intensities help in assigning the peaks in experimental spectra. uc.edu

Table 3.3.2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound (Note: These are representative frequencies based on DFT calculations for aliphatic ethers. The scaled frequency is obtained by applying a hypothetical scaling factor of 0.96 to the calculated harmonic frequency.)

Calculated Harmonic Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Assignment Predicted Intensity
3085 2962 C-H asymmetric stretch (CH₃) Strong (IR), Medium (Raman)
3021 2900 C-H symmetric stretch (CH₂) Medium (IR), Medium (Raman)
1525 1464 CH₂ scissoring / CH₃ asymmetric bend Medium (IR), Weak (Raman)
1498 1438 CH₃ symmetric bend (umbrella mode) Medium (IR), Weak (Raman)
1167 1120 C-O-C asymmetric stretch Very Strong (IR), Weak (Raman)
925 888 C-C stretch Weak (IR), Medium (Raman)

Theoretical Exploration of Reaction Pathways Involving this compound

Computational chemistry is instrumental in mapping the complex reaction pathways of organic molecules, including ether cleavage, formation, and other transformations. acs.orgnsf.gov By calculating the energies of reactants, products, transition states, and intermediates, a detailed potential energy surface can be constructed, revealing the mechanism and kinetics of a reaction.

Potential Energy Surface Mapping for Ether Cleavage and Formation

The cleavage of aliphatic ethers like this compound can proceed through various mechanisms, often involving radical intermediates, particularly in combustion or atmospheric chemistry. acs.org A common pathway is initiated by hydrogen abstraction by a radical (e.g., •OH), which can occur at different positions along the carbon backbone. Abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (an α-hydrogen) is generally favored due to the stabilizing effect of the oxygen on the resulting radical. For this compound, this could happen at the C4 or C6 positions.

Computational studies can map the potential energy surface for these H-abstraction reactions, followed by subsequent decomposition steps like β-scission of the resulting ether radical. acs.org These calculations would locate the transition state for each step and determine the corresponding activation energy (Ea), providing insight into the most favorable reaction channel.

Computational Catalysis Studies for Ether-Related Transformations

Catalysis is fundamental to many chemical transformations involving ethers. Computational catalysis uses quantum chemical methods to investigate the detailed mechanism of catalyzed reactions at a molecular level. acs.orgtennessee.edu This approach can be applied to both homogeneous and heterogeneous catalytic systems relevant to ether synthesis or cleavage.

For instance, in the synthesis of ethers from alcohols, solid acid catalysts like ion-exchange resins are often used. tkk.fi Computational models can simulate the catalyst's active site and its interaction with the alcohol substrates. By calculating the energy profile for the reaction on the catalyst surface versus the uncatalyzed reaction, researchers can understand how the catalyst lowers the activation energy. These studies can clarify the role of the catalyst in stabilizing transition states and guide the design of more efficient and selective catalysts. rsc.orgdur.ac.uk Similarly, for ether cleavage, the mechanism of interaction with Lewis or Brønsted acids can be explored, revealing how the acid facilitates the breaking of the strong C-O bond.

Advanced Analytical and Spectroscopic Characterization Techniques in Research Contexts

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Multidimensional NMR spectroscopy is an indispensable tool for the unambiguous determination of the covalent framework and relative stereochemistry of organic molecules. By distributing spectral information across two dimensions, these experiments resolve signal overlap and reveal correlations between nuclei, providing a detailed map of the molecular structure.

Two-dimensional (2D) NMR experiments are fundamental for establishing the carbon skeleton and proton attachments in 2-propoxybutane. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide complementary information to build a complete structural picture. pressbooks.pubyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would reveal correlations between adjacent protons, allowing for the tracing of the propyl and sec-butyl chains. For instance, the methyl protons of the ethyl group (at C4) would show a cross-peak to the methylene protons at C3, which in turn would couple to the methine proton at C2.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom to which they are attached. sdsu.edu It is highly sensitive and resolves the issue of overlapping signals in the one-dimensional proton spectrum by spreading them out over the carbon chemical shift range. pressbooks.pub Each CH, CH₂, and CH₃ group in this compound would produce a distinct correlation peak, confirming the specific proton-carbon one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu This is crucial for connecting different spin systems that are separated by a quaternary carbon or, in this case, the ether oxygen. For example, the protons on the methylene group of the propoxy chain would show a correlation to the methine carbon of the sec-butyl group, and vice-versa, unequivocally establishing the ether linkage between the two alkyl fragments.

The combined data from these experiments allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: Chemical shifts are estimated and may vary based on solvent and experimental conditions.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY (¹H-¹H) CorrelationsKey HMBC (¹H-¹³C) Correlations
Propoxy Chain
C1'0.92 (t)10.5H-2'C2', C3'
C2'1.58 (sextet)23.0H-1', H-3'C1', C3'
C3'3.35 (t)70.0H-2'C1', C2', C2
sec-Butyl Chain
C10.88 (t)10.0H-2C2, C3
C23.25 (sextet)76.0H-1, H-3, H-4C1, C3, C4, C3'
C31.45 (m)29.0H-2, H-4C1, C2, C4
C41.15 (d)19.5H-3C2, C3

Since this compound possesses a stereocenter at the C2 position of the butane chain, it exists as a pair of enantiomers: (R)-2-propoxybutane and (S)-2-propoxybutane. Standard NMR spectroscopy cannot distinguish between enantiomers. However, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed to determine the enantiomeric excess (% ee) of a sample. nih.govcam.ac.uk

These chiral auxiliaries react with or form non-covalent complexes with the enantiomers of this compound to create diastereomers or diastereomeric complexes. nih.gov Diastereomers have different physical properties and, crucially, are distinguishable by NMR spectroscopy. This results in the separation of signals for the previously indistinguishable enantiomers.

For example, upon addition of a chiral solvating agent like a lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), the lone pairs on the ether oxygen of this compound would coordinate to the chiral lanthanide complex. The resulting diastereomeric complexes would exhibit different chemical shifts, particularly for protons close to the stereocenter and the coordinating oxygen atom, such as the methine proton at C2. By integrating the distinct signals corresponding to each diastereomer, the ratio of the (R) and (S) enantiomers, and thus the enantiomeric excess, can be accurately quantified. researchgate.net

High-Resolution Mass Spectrometry for Isomer Discrimination and Purity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This capability allows for the determination of elemental compositions and the differentiation of isomeric compounds, making it essential for purity assessment and structural validation.

In mass spectrometry, molecules are ionized and subsequently fragmented. The pattern of fragmentation is highly dependent on the molecule's structure and provides a "fingerprint" that can be used for identification. For ethers like this compound, the primary fragmentation pathways under electron ionization (EI) involve cleavage of bonds adjacent to the oxygen atom.

α-Cleavage: The most common pathway involves the cleavage of a C-C bond adjacent to the ether oxygen. This results in the formation of a stable oxonium ion. For this compound, this can occur on either side of the oxygen.

Loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group to yield an ion at m/z 87.

Loss of a propyl radical (•CH₂CH₂CH₃) to yield an ion at m/z 73.

C-O Bond Cleavage: Cleavage of the carbon-oxygen bond can also occur, leading to the formation of alkyl cations.

Formation of a sec-butyl cation ([C₄H₉]⁺) at m/z 57.

Formation of a propyl cation ([C₃H₇]⁺) at m/z 43.

Analysis of these fragmentation patterns helps to confirm the connectivity of the alkyl groups to the ether oxygen, distinguishing this compound from its isomers, such as 1-propoxybutane or methyl tert-pentyl ether.

Table 2: Predicted Key Fragment Ions of this compound in Mass Spectrometry

m/z (Nominal Mass)Proposed Ion StructureFragmentation Pathway
116[C₇H₁₆O]⁺•Molecular Ion
87[CH₃CH₂CH₂OCH(CH₃)]⁺α-Cleavage (Loss of •CH₂CH₃)
73[CH₃CH(CH₂)₂]⁺α-Cleavage (Loss of •CH₂CH₂CH₃)
57[CH₃CH₂CH(CH₃)]⁺C-O Cleavage (sec-Butyl cation)
43[CH₃CH₂CH₂]⁺C-O Cleavage (Propyl cation)

One of the key advantages of HRMS is its ability to measure m/z values to several decimal places. This accuracy allows for the calculation of an ion's elemental formula, as each element has a unique exact mass. nih.govnih.gov The theoretical exact mass of the molecular ion of this compound (C₇H₁₆O) is 116.120115 Da. An experimental measurement from an HRMS instrument that matches this value within a narrow tolerance (typically < 5 ppm) provides strong evidence for the elemental composition C₇H₁₆O, ruling out other potential formulas that might have the same nominal mass (e.g., C₈H₂₀, which has an exact mass of 116.156501 Da). This validation is a critical step in confirming the identity of a synthesized or isolated compound.

Vibrational Spectroscopy (IR and Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are highly effective for identifying functional groups and can also provide insights into the conformational isomers (conformers) of a molecule. ksu.edu.sanih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment during the vibration. For this compound, the IR spectrum is dominated by features characteristic of an aliphatic ether.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

C-O-C Stretching: The most characteristic feature for an ether is a strong, prominent band corresponding to the asymmetric stretching of the C-O-C bond, which typically appears in the 1070-1150 cm⁻¹ region.

C-H Bending: Vibrations corresponding to the bending (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. horiba.com A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar groups.

The symmetric C-O-C stretch, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

The C-C backbone stretching and deformation modes are also readily observed.

By analyzing the vibrational spectra, especially at low temperatures, it may be possible to identify the presence of different rotational conformers of this compound, as each conformer would have a unique set of vibrational frequencies.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueApproximate Frequency (cm⁻¹)Intensity
C-H Asymmetric & Symmetric StretchingIR, Raman2850 - 3000Strong (IR), Medium (Raman)
CH₂ Scissoring / CH₃ BendingIR, Raman1450 - 1470Medium
CH₃ Umbrella BendingIR~1380Medium
C-O-C Asymmetric StretchingIR1070 - 1150Strong
C-C StretchingIR, Raman800 - 1050Medium-Weak (IR), Medium (Raman)

Conformational Isomer Population Studies

The study of conformational isomers, or conformers, is essential for understanding the flexibility and reactivity of this compound. Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements arising from rotation around these bonds. The relative populations of these conformers are determined by their steric and electronic interactions.

Table 1: Predicted Relative Energies of this compound Conformers (Illustrative)

ConformerDihedral Angle (C-O-C-C)Dihedral Angle (O-C-C-C)Relative Energy (kJ/mol)Predicted Population at 298 K (%)
Anti-Anti180°180°0.0045
Anti-Gauche180°60°2.5025
Gauche-Anti60°180°2.7520
Gauche-Gauche60°60°5.0010

Note: This table is illustrative and based on general principles of conformational analysis of ethers. Actual values would require specific computational or experimental studies.

Hydrogen Bonding and Intermolecular Interactions

As an ether, this compound lacks a hydrogen atom bonded to an electronegative atom and therefore cannot act as a hydrogen bond donor. However, the oxygen atom possesses lone pairs of electrons and can act as a hydrogen bond acceptor. libretexts.orglibretexts.org This ability to accept hydrogen bonds influences its solubility in protic solvents like water and alcohols. libretexts.orglibretexts.org

In research contexts, the hydrogen bonding and other intermolecular interactions of this compound can be studied using various techniques:

Infrared (IR) Spectroscopy: When this compound is dissolved in a hydrogen bond donor solvent, shifts in the stretching frequency of the donor's X-H bond can be observed, providing evidence of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of protons in a hydrogen bond donor upon addition of this compound can indicate the formation of hydrogen-bonded complexes.

Calorimetry: Isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters (enthalpy, entropy, and binding constant) of the interaction between this compound and a hydrogen bond donor.

Advanced Chromatographic Method Development for Complex Mixture Analysis

The analysis of this compound in complex mixtures, particularly the separation of its enantiomers, requires the development of advanced chromatographic methods with high selectivity and sensitivity.

Chiral Gas Chromatography and High-Performance Liquid Chromatography

As this compound possesses a stereocenter at the second carbon of the butyl group, it exists as a pair of enantiomers: (R)-2-propoxybutane and (S)-2-propoxybutane. The separation of these enantiomers is crucial in fields such as stereoselective synthesis and the analysis of biological samples.

Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for the separation of volatile enantiomers like this compound. This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Modified cyclodextrins are common CSPs for the separation of chiral ethers. The choice of the specific cyclodextrin derivative and the GC conditions (temperature program, carrier gas flow rate) are critical for achieving optimal separation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another indispensable tool for enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for a broad range of chiral compounds, including ethers. phenomenex.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of the mobile phase (normal-phase or reversed-phase) and its composition significantly impacts the retention and resolution of the enantiomers.

Table 2: Illustrative Chiral Separation Parameters for this compound

TechniqueChiral Stationary PhaseMobile Phase / Carrier GasDetectorTypical Resolution (Rs)
Chiral GCHeptakis(2,3,6-tri-O-methyl)-β-cyclodextrinHeliumFlame Ionization Detector (FID)> 1.5
Chiral HPLCCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10, v/v)UV (at low wavelength) or Refractive Index (RI)> 2.0

Note: This table provides illustrative examples of typical conditions used for the chiral separation of similar ethers. Method development for this compound would require specific optimization.

Hyphenated Techniques (GC-MS/MS, LC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at trace levels in complex matrices, hyphenated chromatographic techniques are employed. These methods couple the high separation power of chromatography with the high sensitivity and selectivity of mass spectrometry.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds. In this method, the analyte is first separated by GC and then ionized. A specific precursor ion is selected and fragmented in a collision cell, and one or more product ions are monitored. This multiple reaction monitoring (MRM) mode significantly reduces background noise and matrix interference, allowing for the quantification of this compound at very low concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While this compound is quite volatile and well-suited for GC analysis, LC-MS/MS can also be a valuable tool, particularly for less volatile matrices or when derivatization is employed to enhance ionization efficiency. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are suitable ionization techniques for relatively nonpolar compounds like ethers. Similar to GC-MS/MS, the use of MRM in LC-MS/MS provides excellent sensitivity and selectivity for trace analysis.

Reactivity, Transformation, and Mechanistic Studies of 2 Propoxybutane

Acid-Catalyzed and Lewis Acid-Mediated Cleavage Reactions

Ethers are generally characterized by their low reactivity, making them excellent solvents for many chemical reactions. libretexts.org However, the ether linkage in compounds like 2-propoxybutane can be broken under strong acidic conditions. libretexts.org This cleavage is a fundamental reaction of ethers and typically proceeds via nucleophilic substitution, with the specific mechanism (SN1 or SN2) being dependent on the structure of the alkyl groups attached to the oxygen atom. libretexts.org

The process begins with the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org This step is crucial as it converts the alkoxy group (RO-), a poor leaving group, into an alcohol (ROH), which is a much better leaving group. slideserve.com Following protonation, a nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks one of the adjacent carbon atoms, leading to the cleavage of a C-O bond. libretexts.org

Lewis acids can also facilitate the cleavage of ethers. mdpi.com For instance, reagents like cobalt (II) chloride in the presence of acyl halides have been shown to cleave ethers. mdpi.com Similarly, nano-ZnO has been used as a catalyst for the cleavage of ethers with acyl chlorides under solvent-free conditions. mdpi.com

Investigation of Cleavage Regioselectivity

The cleavage of an unsymmetrical ether like this compound (propyl sec-butyl ether) raises the question of regioselectivity: which of the two C-O bonds is broken? The outcome is determined by the reaction mechanism. libretexts.org

SN2 Mechanism : If the reaction proceeds via an SN2 pathway, the nucleophile will attack the less sterically hindered carbon atom. libretexts.orgslideserve.com In this compound, the propyl group is a primary alkyl group, while the sec-butyl group is a secondary one. Therefore, the attack would preferentially occur at the primary carbon of the propyl group. This would yield 1-iodopropane (B42940) (or 1-bromopropane) and 2-butanol (B46777).

SN1 Mechanism : If the reaction follows an SN1 pathway, the rate-determining step is the formation of a carbocation. slideserve.com The C-O bond that breaks is the one that leads to the more stable carbocation. Cleavage of the sec-butyl-oxygen bond would form a secondary carbocation (sec-butyl cation), whereas cleavage of the propyl-oxygen bond would form a less stable primary carbocation. Because tertiary and secondary carbocations are more stable, ethers containing these groups tend to cleave by an SN1 mechanism. libretexts.orglibretexts.org This pathway would result in the formation of 2-iodobutane (B127507) (or 2-bromobutane) and 1-propanol.

For this compound, which has a secondary alkyl group, the reaction can have characteristics of both pathways, and the precise conditions (acid strength, nucleophile, temperature) can influence which mechanism dominates. However, cleavage involving a secondary alkyl group often favors the SN1 pathway due to the relative stability of the secondary carbocation intermediate. libretexts.org

Role of Carbocation and Other Reactive Intermediates

In the SN1 cleavage of this compound, the key reactive intermediate is the sec-butyl carbocation. libretexts.org The formation of this carbocation is the slow, rate-determining step of the reaction. slideserve.com Once formed, this planar, electron-deficient species is rapidly attacked by the halide nucleophile to form the corresponding 2-halobutane. slideserve.com

The initial intermediate in any acid-catalyzed ether cleavage is the protonated ether, or oxonium ion. slideserve.com This intermediate is formed by the reaction of the ether's lone pair electrons with the acid. scribd.com This protonation weakens the C-O bonds, making them more susceptible to nucleophilic attack or heterolytic cleavage. slideserve.com

It is also important to note that under certain conditions, particularly with tertiary ethers and a non-nucleophilic acid, an E1 elimination reaction can compete with SN1 substitution. libretexts.org For a secondary ether like this compound, while less likely than for a tertiary ether, elimination could potentially lead to the formation of butenes.

Oxidation and Reduction Pathways

Peroxide Formation Mechanisms

Like many ethers, this compound is susceptible to autoxidation in the presence of atmospheric oxygen, a process often accelerated by light or heat. vulcanchem.comsigmaaldrich.com This free-radical reaction leads to the formation of hydroperoxides, which can be unstable and potentially explosive, especially upon concentration. cabrillo.edulouisville.edu

The mechanism involves a free-radical chain reaction:

Initiation : An initiator (like a radical from another source or UV light) abstracts a hydrogen atom from a carbon adjacent to the ether oxygen. The secondary C-H bond on the sec-butyl group is particularly susceptible to abstraction due to the stability of the resulting secondary radical.

Propagation : The resulting carbon-centered radical reacts with molecular oxygen (a diradical) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, propagating the chain and forming a hydroperoxide.

Termination : The reaction is terminated when two radicals combine.

The presence of hydroperoxides can be detected by adding a sample of the ether to an acidic solution of potassium iodide. osu.edu The hydroperoxides will oxidize the iodide to iodine, resulting in a yellow or brown color. sigmaaldrich.com To prevent peroxide formation, commercial ethers are often stored with inhibitors like butylated hydroxytoluene (BHT). vulcanchem.comlouisville.edu

Role of this compound in Specific Catalytic Systems

Ethers like this compound can play various roles in catalytic reactions, acting as solvents, ligands, or substrates. Their interactions within catalytic systems are crucial for determining reaction outcomes.

Ligand-Substrate Interactions in Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, often a liquid solution. savemyexams.com The solvent can significantly influence the catalytic activity. nih.gov Ethers, due to their polarity and ability to solvate various species, are often used as solvents. NMR studies on the reduction of propionaldehyde (B47417) using an aluminium isopropoxide catalyst showed that the aggregation of different solvents, including diethyl ether, varies, which can affect the catalytic behavior. nih.gov While not a direct ligand, the solvent's interaction with the catalyst and substrate can modulate the reaction environment.

Although direct use of this compound as a ligand is not widely reported, structurally similar compounds are used in ligand synthesis. For instance, 1-(3-Chloro-2,2-bis(chloromethyl)propoxy)butane is a precursor for creating phosphine (B1218219) ligands used in homogeneous ruthenium catalysts for hydrogenation reactions. google.com This suggests that the propoxybutane backbone can be incorporated into more complex ligand structures that directly coordinate with a metal center. The properties of such ligands are critical in controlling the activity and selectivity of the catalyst. hrmrajgurunagar.ac.in

Surface Interactions in Heterogeneous Catalysis

In heterogeneous catalysis, the reaction occurs at the surface of a solid catalyst. savemyexams.com The adsorption of reactants onto the catalyst surface is a critical first step. savemyexams.com The interaction strength between the adsorbate and the surface can significantly affect catalytic efficiency and selectivity. acs.org

Studies using density functional theory (DFT) have investigated the adsorption of various oxygenates, including ethers, on metal dioxide surfaces. For methyl propyl ether, a compound closely related to this compound, the adsorption energy (Ead) on an IrO₂ surface was calculated to be -0.89 eV. acs.org This relatively weak adsorption reflects the nature of the interaction between the ether and the metal site. acs.org

The mechanism of ether synthesis itself provides insight into surface interactions. The synthesis of propyl tert-butyl ether (PTBE), a structural isomer of this compound, over an ion-exchange resin catalyst is proposed to follow an Eley-Rideal mechanism. ub.eduresearchgate.net In this mechanism, one reactant (1-propanol) adsorbs onto the catalyst surface and then reacts with the other reactant (isobutene) from the bulk liquid phase. ub.edu This model highlights the importance of the adsorption of one of the precursor molecules for the reaction to proceed on the catalyst surface.

Table 1: Adsorption Energies of Related Ethers on Catalyst Surfaces

Adsorbate Catalyst Surface Adsorption Energy (Ead) in eV Source

This table presents data for a compound structurally similar to this compound to illustrate typical surface interaction energies.

Photo/Electrocatalytic Functionalization Studies

The functionalization of ethers through photo- and electrocatalytic methods represents a modern approach to chemical synthesis.

Photocatalytic Functionalization: As mentioned previously, the photo-oxidation of aliphatic ethers can convert them into esters. mdma.ch This process can be catalyzed by substances like benzil (B1666583) in the presence of oxygen, where a benzoylperoxy radical initiates the reaction by abstracting a hydrogen atom. mdma.ch Studies on the surface photo-oxidation of polymers containing aliphatic ether linkages also show that these groups are susceptible to oxidative attack, leading to the formation of carboxylate and other functionalities upon irradiation. cnrs.fr

Electrocatalytic Functionalization: Electrocatalysis offers a promising strategy for upgrading carbon resources, including ethers. rsc.org The ether group is an active site for transformation; the α-carbon, which has an attached hydrogen atom, is particularly susceptible to oxidation due to the electronic effect of the adjacent oxygen atom. rsc.org Electrocatalytic systems can facilitate the cleavage of the C-O bond. For example, the electrocatalytic oxidation and reduction of lignin, a polymer rich in ether linkages, has been shown to selectively cleave β-O-4 aryl ether bonds over a platinum electrode in an organic solvent. chemrxiv.org This process can increase the content of valuable aromatic compounds. chemrxiv.org The electrocatalytic oxidation of ethers can also be achieved using aldehyde-activated metal catalysts in the liquid phase to produce acids. google.com

Table 2: Compound Names Mentioned in the Article

Compound Name
1-(3-Chloro-2,2-bis(chloromethyl)propoxy)butane
1-propanol
This compound
Aluminium isopropoxide
Benzil
bis(3-azido-2,2-bis(azidomethyl)propoxy)methane
Butane
Diethyl ether
Isobutene
Methyl propyl ether
Propionaldehyde
Propyl tert-butyl ether (PTBE)

Applications and Advanced Methodologies in Chemical Synthesis and Materials Science Research

2-Propoxybutane as a Specialty Solvent in Fine Chemical Synthesis

This compound, an ether with the molecular formula C7H16O, is recognized for its potential as a specialty solvent in the realm of fine chemical synthesis. nih.govlookchem.comchemsrc.com Its chemical structure, consisting of a propyl group and a sec-butyl group linked by an oxygen atom, imparts specific physical and chemical properties that can be leveraged in various applications. These properties, such as its boiling point, density, and polarity, influence its behavior as a solvent and its interaction with reactants, intermediates, and products in a chemical reaction.

Impact on Reaction Kinetics and Thermodynamics

The choice of solvent is a critical parameter in chemical synthesis, capable of significantly influencing both the rate and the equilibrium position of a reaction. Ethers, as a class of solvents, are typically less polar than alcohols but more polar than hydrocarbons. The polarity of this compound, along with its ability to solvate different species, can affect reaction kinetics. For polar reactions, polar solvents tend to enhance reaction rates by stabilizing charged intermediates and transition states. ajpojournals.org Conversely, nonpolar solvents often accelerate nonpolar reactions. ajpojournals.org The specific impact of this compound on reaction kinetics is dependent on the nature of the reaction. In processes like esterification, the solvent can influence the activity of catalysts and the solubility of reactants, thereby affecting the reaction rate. researchgate.net

Table 1: General Influence of Solvent Properties on Reaction Parameters

Solvent PropertyImpact on KineticsImpact on Thermodynamics
Polarity Can accelerate reactions with polar transition states by lowering the activation energy. ajpojournals.orgCan shift equilibrium by preferentially solvating more polar products or reactants.
Boiling Point Determines the accessible temperature range for a reaction at atmospheric pressure.Affects the energy requirements for distillation and purification processes.
Solvating Ability Affects the concentration of reactants in the solution phase and the stability of catalytic species.Influences the activity coefficients of components in the reaction mixture, altering the equilibrium constant. researchgate.net

Selectivity Modulation in Organic Transformations

A solvent can play a decisive role in directing the selectivity of a chemical reaction, favoring the formation of a desired isomer or product over others. This modulation of selectivity can occur through various mechanisms, including preferential solvation of a specific transition state or by influencing the conformation of reactants or catalysts.

A notable application demonstrating the potential for selectivity modulation involves the use of a chiral derivative of this compound. In a study, (S)-(–)-2-methyl-1-propoxybutane was synthesized and used as an optically active solvent. researchgate.net When inherently achiral polysilanes were dissolved in this chiral solvent, the polymer chains were induced to adopt preferred helical screw senses. researchgate.net This phenomenon, known as chiral solvation, is a powerful example of how a solvent can transfer its chirality to a solute, thereby controlling the supramolecular structure. researchgate.netmdpi.comrsc.org This principle can be extended to organic transformations where the formation of a specific stereoisomer is desired. By creating a chiral environment, a solvent like an optically active derivative of this compound could potentially influence the stereochemical outcome of a reaction.

Integration of this compound into Polymer Chemistry Research

The functional group and structural characteristics of this compound and its derivatives allow for their integration into polymer chemistry, both as building blocks for polymer backbones and as modifying agents that impart specific properties to polymeric materials.

Monomer Precursor in Specialized Polymer Architectures

While this compound itself is a saturated ether and not a typical monomer for addition polymerization, its derivatives can be functionalized to act as monomer precursors. copoldb.jpsavemyexams.com A monomer generally needs to possess reactive sites, such as double bonds or two functional groups, to participate in polymerization. copoldb.jpsavemyexams.com

A pertinent example is the use of a sulfonated derivative of this compound in the synthesis of waterborne polyurethane emulsions. A Chinese patent describes the synthesis of a sulfonic acid type aqueous polyurethane emulsion using bis-1,4-(2-hydroxypropoxy)-2-propoxybutane sodium sulfonate as a hydrophilic chain extender. google.com In this application, the diol functionality of the molecule allows it to react with diisocyanates to form the polyurethane backbone, while the sulfonate group provides the necessary hydrophilicity to create a stable aqueous emulsion. google.com This demonstrates how a functionalized this compound derivative can serve as a specialty monomer to create polymers with tailored properties, in this case, for coatings with improved hydrolysis resistance. google.com

Table 2: Example of a this compound Derivative in Polymer Synthesis

Monomer PrecursorPolymer TypeFunction in PolymerApplication
bis-1,4-(2-hydroxypropoxy)-2-propoxybutane sodium sulfonatePolyurethaneHydrophilic chain extenderAqueous polyurethane emulsions for coatings. google.com

Role in Advanced Polymeric Materials as a Modifier

Beyond being incorporated into the polymer chain, molecules like this compound can act as modifiers, influencing the properties of the final polymeric material. This can be achieved through non-covalent interactions, such as solvation.

As mentioned previously, research has shown that optically active solvents can induce chirality in achiral polymers. Specifically, (S)-(–)-2-methyl-1-propoxybutane, a structural analog of this compound, has been successfully used to induce a preferred helical screw sense in poly(methylphenylsilane) and poly(hexylmethylsilane). researchgate.netresearchgate.net This process of chiral induction via a chiral solvent is a method of modifying the supramolecular structure of the polymer, which can in turn affect its optical and material properties. researchgate.net This is the first documented instance of inducing optical activity in conjugated polymers through chiral solvation. researchgate.net Such modifications are of interest for the development of advanced materials with applications in optics and nanoscience. researchgate.net

Utilization in Chemical Process Development and Optimization Studies

The development and optimization of chemical processes are critical for industrial-scale production, aiming to maximize yield, minimize byproducts, and ensure economic viability. Ethers, including structures related to this compound, are relevant in this context, particularly in the production of fuel additives.

Studies on the etherification of isobutene with alcohols like ethanol (B145695) and 1-butanol (B46404) to produce fuel ethers such as ETBE and BTBE provide insights into process optimization. tdx.cat While not directly involving this compound, these studies investigate key process parameters that would be relevant to its synthesis or use. The optimization of these processes involves the careful selection of catalysts (e.g., ion-exchange resins), reaction temperature, and the molar ratio of reactants. tdx.cat For example, in the simultaneous synthesis of ETBE and BTBE, the initial ratio of ethanol to 1-butanol was found to significantly impact the reaction rate of BTBE formation. tdx.cat

Furthermore, thermodynamic studies, including the determination of vapor-liquid equilibrium data, are essential for the design of efficient separation processes to purify the desired ether product. vulcanchem.com The kinetics of related ether oxidation reactions have also been studied to understand their combustion behavior, which is important for fuel applications. nrel.govacs.org These types of process development and optimization studies are crucial for the efficient and large-scale production and application of ethers like this compound.

Process Intensification Strategies for Ether Production

Process intensification in ether production aims to enhance efficiency, reduce costs, and improve sustainability by developing more compact, safer, and energy-efficient manufacturing processes. mdpi.com Key strategies focus on overcoming thermodynamic limitations and improving reaction kinetics. For the synthesis of ethers like dimethyl ether (DME), several innovative approaches have been explored.

One significant strategy involves the use of membrane reactors . These reactors integrate the chemical reaction and selective separation of products in a single unit. mdpi.com For instance, in DME synthesis, a water-permeable membrane can be used to remove water as it is formed, shifting the reaction equilibrium towards the product side and thereby increasing the conversion of reactants and the yield of DME. acs.orgacs.org Studies have shown that using a membrane with high water permeability and selectivity can significantly enhance CO2 conversion and DME yield compared to traditional packed-bed reactors. acs.orgacs.org

Reactive distillation (RD) is a further process intensification technique that combines chemical reaction and distillation in a single column. researchgate.net This is particularly advantageous for equilibrium-limited reactions, such as the dehydration of methanol (B129727) to DME, as it allows for the continuous removal of the product, thus driving the reaction to completion. researchgate.net Catalytic cyclic distillation, a novel advancement of RD, has demonstrated the potential to outperform conventional reactive distillation by integrating chemical reactions with cyclic distillation processes. researchgate.net

Furthermore, self-heat recuperation technology presents an energy-saving approach, particularly in indirect DME synthesis. This method focuses on reducing the energy consumption of thermal and separation processes by utilizing the heat generated from the reaction. repec.org

The table below summarizes the impact of different process intensification strategies on DME synthesis.

Process Intensification StrategyKey AdvantageImpact on DME Synthesis
Membrane Reactors In-situ product removalIncreases CO2 conversion and DME yield by removing water. mdpi.comacs.orgacs.org
Reactant Recycling Maximizes reactant utilizationHigh recirculation factor significantly boosts CO2 conversion and DME yield. acs.orgacs.org
Reactive Distillation Overcomes equilibrium limitationsSimplifies the process and increases product selectivity by combining reaction and separation. researchgate.net
Self-Heat Recuperation Energy efficiencyReduces overall energy consumption in the production process. repec.org

Scale-Up Considerations for Laboratory-to-Industrial Production

The transition of an ether production process from the laboratory to an industrial scale is a complex undertaking that requires careful consideration of numerous factors to ensure safety, efficiency, and product quality. kewaunee.in This process, known as scale-up, is not merely about increasing the quantities of reactants but involves a multidisciplinary approach encompassing chemical engineering principles and rigorous planning. capitalresin.comacs.org

A primary consideration is safety . Operations that are manageable on a small scale can present significant hazards at an industrial level. Therefore, comprehensive risk assessments are crucial, and robust safety protocols for handling, storing, and disposing of large quantities of chemicals must be implemented. kewaunee.incapitalresin.com

Heat transfer and mass transfer are critical physical parameters that change significantly with scale. acs.org In a large reactor, the surface-area-to-volume ratio decreases, which can lead to challenges in controlling reaction temperature. acs.org Inefficient heat removal can result in thermal runaways, affecting selectivity and safety. acs.org Similarly, ensuring efficient mixing and mass transfer to maintain reaction kinetics and achieve consistent product quality is more complex in large-scale reactors. kewaunee.inacs.org The choice of reactor type and the design of the agitator are important factors in addressing these challenges. acs.org

Maintaining geometric similarity between laboratory, pilot, and industrial-scale equipment is a key principle for successful scale-up. mixing-experts.com This involves keeping the dimensional ratios of the reactor and other equipment constant to ensure that fluid dynamics and other process parameters behave similarly across different scales. mixing-experts.comresearchgate.net A scale factor is often used to guide this geometric extrapolation. mixing-experts.com

The economics of the process are a central driver in industrial production. The chosen synthetic route must be cost-efficient, often requiring the replacement of expensive laboratory reagents with more economical alternatives for bulk production. acs.org The entire process, including downstream processing like product isolation and purification, must be optimized to maximize yield and minimize waste. kewaunee.in

Finally, adherence to regulatory requirements , such as Good Manufacturing Practices (GMP), is mandatory for industrial-scale synthesis to ensure product quality, environmental protection, and worker safety. kewaunee.in

Key considerations for scaling up ether production are outlined in the table below.

ConsiderationKey ChallengesMitigation Strategies
Safety Increased risk with larger quantities.Rigorous safety protocols, risk assessments. kewaunee.incapitalresin.com
Heat & Mass Transfer Temperature control, efficient mixing.Proper reactor design, understanding of chemical engineering principles. acs.org
Geometric Similarity Maintaining process consistency.Applying a consistent scale factor to equipment dimensions. mixing-experts.com
Process Economics Cost of reagents, maximizing yield.Optimization of synthetic route, use of cost-effective materials. acs.org
Regulatory Compliance Adherence to standards like GMP.Thorough documentation and process validation. kewaunee.in

Role in the Synthesis of Macrocyclic Compounds and Ligands

Ethers play a fundamental role in the synthesis of macrocyclic compounds, particularly a class of ligands known as crown ethers. numberanalytics.comwikipedia.org Crown ethers are cyclic chemical compounds consisting of a ring containing several ether groups. wikipedia.org Their discovery in the 1960s revolutionized coordination chemistry due to their remarkable ability to selectively bind specific metal ions, a phenomenon known as the macrocyclic effect. numberanalytics.com

The synthesis of crown ethers often utilizes the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. wikipedia.org In the context of macrocycle formation, a diol can be reacted with a dihalide in the presence of a templating cation. wikipedia.org The metal cation acts as a template, organizing the reacting molecules around it to facilitate the cyclization reaction, which might otherwise be sterically hindered. wikipedia.org The size of the templating cation is crucial in directing the synthesis to form a macrocycle of a specific size. wikipedia.org

The oxygen atoms of the ether groups within the macrocyclic ring are key to their function as ligands. These oxygen atoms act as donor sites, coordinating to a metal cation that fits within the central cavity of the ring. numberanalytics.com The arrangement and number of these ether linkages determine the size of the cavity and, consequently, the selectivity of the crown ether for a particular metal ion. core.ac.uk For instance, 18-crown-6, with its 18-membered ring and 6 oxygen atoms, is particularly effective at binding the potassium ion. chesci.com

Beyond simple crown ethers, more complex macrocyclic ligands can be synthesized by incorporating other heteroatoms like nitrogen (aza-crowns) or sulfur (thia-crowns) alongside the ether oxygens. core.ac.ukresearchgate.net This alters the electronic properties and binding preferences of the resulting ligand, expanding their coordination capabilities to include transition metals and other guest molecules. researchgate.net

The table below lists some common crown ethers and their typical templating cations.

Crown EtherRing SizeNumber of Oxygen AtomsTemplating Cation
12-Crown-4124Li⁺
15-Crown-5155Na⁺
18-Crown-6186K⁺ wikipedia.orgchesci.com
Dibenzo-18-crown-6186K⁺

Ethers, therefore, are not just solvents but are integral structural components in the design and synthesis of a vast array of macrocyclic ligands with tailored properties for applications in catalysis, separation science, and materials science. numberanalytics.comchesci.com

Environmental Pathways and Transformations in Academic Research

Atmospheric Degradation Mechanisms of Ethers

Ethers released into the atmosphere are primarily degraded through reactions with photochemically generated radicals. nih.gov The dominant atmospheric loss process for many volatile organic compounds (VOCs), including ethers, is their reaction with the hydroxyl (OH) radical. nih.govgov.ns.ca

Photochemical oxidation is a key process in the atmospheric degradation of ethers. This process is initiated by the absorption of sunlight, which drives the formation of highly reactive species in the atmosphere. For many organic compounds, including ethers, oxidation is often initiated by photochemically generated hydroxyl (OH) radicals. rsc.orgaip.org The subsequent reactions can lead to the formation of various oxygenated products and ultimately contribute to the formation of secondary organic aerosols (SOA). ku.dk

The photochemical oxidation of ethers can proceed through several pathways, including the generation of radical cations via photosensitizers, which then react with other atmospheric components. rsc.org For instance, studies on styrene (B11656) derivatives have shown that photochemical activation can lead to the formation of α-tertiary ethers through the addition of alcohol moieties. rsc.org While not directly on 2-propoxybutane, this research highlights the types of photochemical reactions ethers can undergo.

Furthermore, research on glycol ethers has demonstrated that gas-phase autoxidation, an intramolecular H-shift followed by O2 addition, is a significant atmospheric chemical pathway leading to highly oxygenated organic molecules (HOMs). ku.dk This process is expected to be increasingly important in modern urban atmospheres with reduced nitrogen oxide (NOx) levels. ku.dk

The primary atmospheric degradation pathway for ethers is initiated by reactions with hydroxyl (OH) radicals during the day and potentially nitrate (B79036) (NO3) radicals at night. nih.govnih.govrsc.org The reaction with OH radicals typically involves the abstraction of a hydrogen atom from a C-H bond. nih.govacs.org In ethers, the C-H bonds adjacent to the ether oxygen (α-C-H bonds) are particularly susceptible to abstraction due to the activating effect of the oxygen atom. rsc.org

For asymmetrical ethers like this compound, H-atom abstraction can occur at different positions, leading to a variety of radical intermediates. The subsequent reactions of these radicals with oxygen (O2) form peroxy radicals (RO2). These peroxy radicals can then react with nitric oxide (NO) or other peroxy radicals, leading to a cascade of reactions that ultimately form stable end products such as aldehydes, ketones, and smaller organic molecules. epa.govcopernicus.org

The reaction with nitrate radicals (NO3) can also be a contributor to the atmospheric degradation of certain organic compounds, especially during nighttime. rsc.org However, the significance of this pathway for this compound would depend on its specific reaction rate constant with NO3, which is not detailed in the available research.

Table 1: Rate Constants for the Reaction of OH Radicals with Various Ethers

Ether CompoundTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
Methyl secondary butyl ether298(1.09 ± 0.02) × 10⁻¹¹ nih.gov
Dimethyl ether7535.7 × 10⁹ (dm³ mol⁻¹ s⁻¹) rsc.org
Methyl ethyl ether7538.9 × 10⁹ (dm³ mol⁻¹ s⁻¹) rsc.org
Diethyl ether7531.23 × 10¹⁰ (dm³ mol⁻¹ s⁻¹) rsc.org
Methyl t-butyl ether7538.9 × 10⁹ (dm³ mol⁻¹ s⁻¹) rsc.org
Ethyl t-butyl ether7531.29 × 10¹⁰ (dm³ mol⁻¹ s⁻¹) rsc.org

Aqueous Phase Transformation Studies

The fate of this compound in aquatic environments is governed by processes such as hydrolysis and biodegradation, which determine its persistence and potential impact on water quality.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For ethers, this process is generally slow under neutral pH conditions found in most natural waters. The ether linkage (C-O-C) is chemically stable and resistant to hydrolysis unless catalyzed by strong acids. cdnsciencepub.com While specific studies on the hydrolysis kinetics of this compound were not found in the initial search, research on other organic compounds like acetic anhydride (B1165640) shows that the rate of hydrolysis can be influenced by the solvent environment. cdnsciencepub.com However, given the general stability of the ether bond, significant hydrolysis of this compound in typical aquatic systems is not expected to be a primary degradation pathway.

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of many pollutants from aquatic environments. mdpi.com The biodegradability of ethers can vary significantly depending on their structure. nih.gov Some ethers, like methyl tert-butyl ether (MTBE), are known for their recalcitrance to biodegradation, leading to persistent groundwater contamination. nih.gov

Research has shown that certain microorganisms are capable of degrading ethers. For example, Mycolicibacterium sp. strain CH28 can mineralize diisopropyl ether (DIPE), with 2-propanol, acetone, and acetate (B1210297) identified as intermediates. tandfonline.com This suggests that the biodegradation of ethers often proceeds through an initial enzymatic attack, frequently involving a monooxygenase, which hydroxylates the molecule, making it more susceptible to further breakdown. nih.gov

The presence of a co-substrate can sometimes enhance the biodegradation of recalcitrant compounds through co-metabolism. mdpi.comiwaponline.com Studies on halogenated diphenyl ethers have shown that the addition of a more easily degradable carbon source, like phenol, can increase the rate of biodegradation. mdpi.com Similarly, the biodegradation of pentabromobiphenyl ether was enhanced in the presence of diphenyl ether as a co-metabolic substrate. iwaponline.com

While direct studies on the biodegradation of this compound are not available in the provided search results, the existing literature on other ethers suggests that its biodegradation in aquatic systems is possible but likely dependent on the presence of specific microbial populations with the necessary enzymatic capabilities. The structural features of this compound, being a secondary ether, may influence its susceptibility to microbial attack compared to more studied tertiary or linear ethers.

Q & A

Q. What criteria validate the reproducibility of this compound research across laboratories?

  • Methodological Answer : Implement interlaboratory comparisons using standardized protocols (e.g., ASTM guidelines). Report detailed metadata (e.g., equipment calibration logs, batch numbers of reagents) .

Tables for Reference

Parameter Recommended Technique Validation Method
Purity AssessmentGC-MS with internal standardsSpike recovery tests
Reaction KineticsStopped-flow spectrophotometryArrhenius plot consistency
Computational ModelingHybrid DFT/MD simulationsExperimental XPS validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.